molecular formula C13H10N2S2 B5873877 Benzothiazole, 2-[(2-pyridinylmethyl)thio]- CAS No. 83782-82-5

Benzothiazole, 2-[(2-pyridinylmethyl)thio]-

Cat. No.: B5873877
CAS No.: 83782-82-5
M. Wt: 258.4 g/mol
InChI Key: XICJEXBRMRRJTC-UHFFFAOYSA-N
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Description

Overview of the Benzothiazole (B30560) Pharmacophore in Academic Inquiry

The benzothiazole scaffold is a cornerstone in the design and discovery of new therapeutic agents. mdpi.comnih.gov Its inherent structural features, including its aromaticity and the presence of heteroatoms, allow for diverse chemical modifications, leading to a wide spectrum of biological activities. anadolu.edu.trnih.gov Academic and industrial research has extensively demonstrated the versatility of the benzothiazole nucleus, which has been successfully incorporated into drugs with a variety of clinical applications. researchgate.net

The broad pharmacological profile of benzothiazole derivatives is a testament to their ability to interact with a range of biological targets. This has led to the development of benzothiazole-containing compounds with demonstrated efficacy in numerous therapeutic areas. The diverse applications of the benzothiazole pharmacophore underscore its significance in modern medicinal chemistry and continue to fuel further research into its potential. nih.govresearchgate.net

Reported Biological Activities of Benzothiazole Derivatives
Antimicrobial
Anticancer
Anti-inflammatory
Anticonvulsant
Antidiabetic
Antiviral
Antitubercular
Antimalarial
Antioxidant
Analgesic

Significance of 2-Substituted Benzothiazoles in Advanced Chemical Systems

The C-2 position of the benzothiazole ring is a particularly significant site for chemical modification, and substitutions at this position have been shown to profoundly influence the biological activity of the resulting compounds. nih.gov This has made 2-substituted benzothiazoles a focal point of extensive research in the development of advanced chemical systems with tailored pharmacological properties. The introduction of various functional groups at the 2-position can modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets. researchgate.net

Research has consistently shown that the nature of the substituent at the C-2 position is a critical determinant of the compound's therapeutic potential. researchgate.net For instance, the incorporation of aromatic or heteroaromatic rings, amino groups, or thioether linkages at this position has led to the discovery of potent antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents. nih.govmdpi.com The ability to fine-tune the biological activity through modifications at the 2-position makes this class of compounds a highly attractive platform for the design of novel drugs. The strategic introduction of specific moieties at this position allows for the optimization of potency and selectivity, key parameters in the development of effective and safe therapeutic agents. nih.gov

Examples of 2-Substituents and Associated Activities
Phenyl and substituted phenyl groups
Thiol group
Amino group
Pyrazoline moiety

Rationale for Focused Investigation of 2-[(2-pyridinylmethyl)thio]-Benzothiazole Derivatives

The focused investigation of 2-[(2-pyridinylmethyl)thio]-benzothiazole derivatives stems from the strategic combination of two well-established pharmacophores: benzothiazole and pyridine (B92270), linked by a flexible thioether bridge. This molecular design is predicated on the hypothesis that the resulting hybrid molecule may exhibit enhanced or novel biological activities by leveraging the properties of its constituent parts. The benzothiazole moiety provides a versatile and biologically active scaffold, while the pyridine ring, another prominent heterocycle in medicinal chemistry, is known to be a key component in numerous bioactive compounds. beilstein-journals.org

The rationale for exploring this specific structural motif is supported by several key considerations. The thioether linkage at the 2-position of the benzothiazole ring has been identified as a favorable structural feature in various bioactive molecules. Furthermore, the inclusion of a pyridinylmethyl group introduces an additional heteroaromatic system with its own potential for biological interactions. This combination has been investigated for a range of therapeutic applications, including as antimicrobial and anticancer agents. nih.govnih.gov The pyridinyl moiety can participate in hydrogen bonding and other non-covalent interactions, which can be crucial for binding to biological targets such as enzymes or receptors. The investigation of these derivatives is therefore a logical step in the quest for novel therapeutic agents with improved efficacy and target specificity. nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(pyridin-2-ylmethylsulfanyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S2/c1-2-7-12-11(6-1)15-13(17-12)16-9-10-5-3-4-8-14-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICJEXBRMRRJTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354877
Record name Benzothiazole, 2-[(2-pyridinylmethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83782-82-5
Record name Benzothiazole, 2-[(2-pyridinylmethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Classical and Modern Synthetic Routes to Benzothiazole (B30560) Core Structures

The formation of the benzothiazole ring system can be achieved through several established and innovative synthetic strategies.

One of the most fundamental and widely employed methods for synthesizing the benzothiazole core is the condensation of 2-aminothiophenol with various carbonyl-containing compounds. mdpi.comnih.gov This approach offers a direct pathway to 2-substituted benzothiazoles.

The reaction with aldehydes typically proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the aromatic benzothiazole ring. researchgate.net A variety of catalysts and reaction conditions have been developed to optimize this transformation, including the use of oxidizing agents like hydrogen peroxide in combination with hydrochloric acid. mdpi.comnih.gov

Similarly, carboxylic acids and their derivatives, such as acyl chlorides, can be condensed with 2-aminothiophenol. researchgate.net These reactions often require dehydrating agents or high temperatures to facilitate the cyclization step. Microwave irradiation has been shown to significantly accelerate these reactions, often leading to higher yields in shorter time frames. nih.gov The use of solid-supported catalysts has also been explored to simplify product purification. researchgate.net

Table 1: Examples of Catalysts and Conditions for Benzothiazole Synthesis via Condensation

Reactant 1Reactant 2Catalyst/ConditionsProductReference
2-AminothiophenolAromatic AldehydeH₂O₂/HCl, Ethanol (B145695), Room Temp2-Arylbenzothiazole nih.gov
2-AminothiophenolCarboxylic AcidMicrowave Irradiation2-Alkyl/Arylbenzothiazole nih.gov
2-AminothiophenolAromatic Benzoyl ChlorideSolvent-free, Room Temp2-Arylbenzothiazole researchgate.net

Beyond condensation reactions, various cyclization and annulation strategies provide alternative routes to the benzothiazole core. Intramolecular cyclization of appropriately substituted precursors is a common approach. For instance, ortho-halogenated anilines can react with sources of sulfur, such as carbon disulfide, to form benzothiazole derivatives. nih.gov

Another significant strategy involves the Jacobsen cyclization, which is the radical cyclization of thiobenzanilides. This method is particularly useful for the synthesis of substituted 2-arylbenzothiazoles. Annulation strategies, where the thiazole ring is constructed onto a pre-existing benzene derivative, also contribute to the diverse synthetic toolbox for accessing this important heterocyclic system.

Targeted Synthesis of 2-[(2-pyridinylmethyl)thio]-Benzothiazole and Analogues

The specific synthesis of the title compound involves a multi-step approach, beginning with the formation of a key intermediate, 2-mercaptobenzothiazole, followed by the introduction of the desired side chain.

The synthesis of 2-[(2-pyridinylmethyl)thio]-benzothiazole is typically achieved through the S-alkylation of 2-mercaptobenzothiazole. wikipedia.orgrsc.org 2-Mercaptobenzothiazole can be synthesized by the reaction of 2-aminothiophenol with carbon disulfide. wikipedia.org

Once 2-mercaptobenzothiazole is obtained, it can be deprotonated with a base to form a nucleophilic thiolate. This thiolate then readily reacts with an appropriate electrophile, such as 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine, in a nucleophilic substitution reaction to form the desired thioether linkage. This reaction is a versatile method for introducing a variety of substituents at the 2-position of the benzothiazole ring. nih.gov

Table 2: General Scheme for the Synthesis of 2-[(2-pyridinylmethyl)thio]-benzothiazole

StepStarting Material 1Starting Material 2Reagents/ConditionsIntermediate/Product
12-AminothiophenolCarbon DisulfideBase2-Mercaptobenzothiazole
22-Mercaptobenzothiazole2-(Chloromethyl)pyridineBase, SolventBenzothiazole, 2-[(2-pyridinylmethyl)thio]-

The benzothiazole ring itself can be further functionalized to create a diverse array of analogues. The benzene portion of the molecule can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. The position of substitution is directed by the electron-withdrawing nature of the fused thiazole ring. wikipedia.org

Direct C-H functionalization of the benzothiazole core has also emerged as a powerful tool for introducing substituents. acs.orgnih.govacs.orgresearchgate.net For instance, palladium-catalyzed direct arylation allows for the formation of C-C bonds at specific positions on the benzothiazole ring. rsc.org Additionally, the C2-position of the benzothiazole ring can be functionalized through the formation of a phosphonium salt, which can then react with various nucleophiles. acs.orgnih.govacs.orgresearchgate.net These methods provide efficient routes to novel benzothiazole derivatives with tailored properties.

Green Chemistry Approaches in Benzothiazole Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods for benzothiazoles. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency.

Key green chemistry strategies applied to benzothiazole synthesis include:

Microwave-assisted synthesis: This technique often leads to dramatically reduced reaction times and increased yields compared to conventional heating methods. nih.gov

Solvent-free reactions: Conducting reactions in the absence of a solvent minimizes waste and simplifies product isolation. researchgate.net

Use of water as a solvent: Water is an environmentally benign solvent, and developing synthetic methods that are effective in aqueous media is a major goal of green chemistry.

Catalysis: The use of reusable catalysts, including solid-supported catalysts and nanocatalysts, can improve the efficiency and sustainability of synthetic processes. mdpi.com

These green methodologies are not only beneficial for the environment but also often offer practical advantages in terms of cost and efficiency. mdpi.com

Catalytic Systems and Reaction Conditions for Enhanced Selectivity and Yield

The synthesis of 2-substituted benzothiazoles, including the target compound, often involves the condensation of 2-aminothiophenol or its derivatives with various electrophiles. organic-chemistry.org The choice of catalyst and reaction conditions plays a pivotal role in achieving high selectivity and yield. A range of catalytic systems have been explored, from metal-based catalysts to greener alternatives like ionic liquids and biocatalysts. organic-chemistry.org Microwave-assisted organic synthesis has also emerged as a powerful tool, often leading to shorter reaction times and improved yields. ias.ac.insemanticscholar.org

One of the most direct routes to "Benzothiazole, 2-[(2-pyridinylmethyl)thio]-" involves the S-alkylation of 2-mercaptobenzothiazole with a 2-pyridinylmethyl halide. For this class of reaction, copper-catalyzed cross-coupling reactions have proven effective for the formation of C-S bonds. rsc.org The use of copper ferrite (CuFe₂O₄) nanoparticles as a recyclable catalyst under ligand-free conditions represents an environmentally benign approach for the synthesis of 2-thio-substituted benzothiazoles. nih.gov Phase-transfer catalysis can also be employed to facilitate the reaction between the water-soluble thiolate salt and the organic-soluble alkylating agent.

Below is a table summarizing various catalytic systems and reaction conditions that have been reported for the synthesis of analogous 2-substituted benzothiazoles, which can be adapted for the synthesis of the title compound.

Interactive Data Table: Catalytic Systems for the Synthesis of 2-Substituted Benzothiazoles

Catalyst Reactants Solvent Temperature (°C) Time Yield (%) Reference
Phenyliodine(III) diacetate (PIDA) 2-Aminothiophenols, Aldehydes Not specified Not specified Not specified Good to excellent ias.ac.in
Cu(OAc)₂·H₂O / Enaminone Ligand Heteroaryl thiol, Aryl halide DMSO 100 12 h Not specified rsc.org
None (Microwave-assisted) 2-Aminothiophenol, Malononitrile Ethanol/Acetic acid 40 10 min 92 mdpi.com
None (Microwave-assisted) N-(benzo[d]thiazol-2-yl)-2-(2-(2-oxoindolin-3-ylidene)hydrazinyl) acetamide, Thioglycolic acid Ethanol Not specified (350 W) 5-7 min 70.2-81.8 semanticscholar.org
Aluminum chloride (Microwave-assisted) N,N-dimethylacetimidamide derivatives, p-anisidine MeCN/AcOH 160 Not specified 78 nih.gov

Post-Synthetic Modifications and Derivatization Strategies for Structural Diversity

Post-synthetic modification is a powerful strategy to generate a library of structurally diverse compounds from a common core, allowing for the fine-tuning of physicochemical and biological properties. "Benzothiazole, 2-[(2-pyridinylmethyl)thio]-" possesses several reactive sites amenable to derivatization, including the pyridine (B92270) nitrogen, the benzothiazole ring, and the thioether linkage.

Oxidation of the Thioether Linkage: The sulfur atom in the thioether bridge can be selectively oxidized to the corresponding sulfoxide and sulfone. nsf.gov These reactions are typically carried out using oxidizing agents such as hydrogen peroxide, often in the presence of a catalyst. organic-chemistry.org The resulting sulfoxides and sulfones have altered electronic and steric properties, which can significantly impact their biological activity. Studies on benzothiazole sulfones and sulfoxides have shown their reactivity towards biothiols, leading to the formation of sulfinic and thiosulfonic acids. nsf.gov

Modification of the Pyridine Ring:

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide using reagents like hydrogen peroxide in trifluoroacetic anhydride. nih.gov This modification can alter the electronic properties of the pyridine ring and introduce a new site for further functionalization.

Quaternization: The pyridine nitrogen is nucleophilic and can be readily alkylated to form a quaternary pyridinium salt. rsc.orgnih.gov This transformation introduces a positive charge and can dramatically change the solubility and biological profile of the molecule. Microwave-assisted quaternization has been shown to be an efficient method for this purpose. rsc.org

Modification of the Benzothiazole Ring:

N-Alkylation: The endocyclic nitrogen atom of the benzothiazole ring can undergo N-alkylation, particularly when reacted with α-haloketones. This reaction proceeds through the formation of a benzothiazolium salt, which can then undergo further cyclization reactions.

Electrophilic and Nucleophilic Aromatic Substitution: The benzothiazole ring system can undergo both electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups onto the benzene portion of the molecule. ias.ac.in The specific sites of substitution will be directed by the existing substituents on the ring.

The following table outlines potential derivatization strategies for "Benzothiazole, 2-[(2-pyridinylmethyl)thio]-".

Interactive Data Table: Potential Derivatization Strategies

Reaction Type Reagents and Conditions Potential Product
Thioether Oxidation Hydrogen peroxide, Catalyst (e.g., metal oxides) Benzothiazole, 2-[(2-pyridinylmethyl)sulfinyl]- and Benzothiazole, 2-[(2-pyridinylmethyl)sulfonyl]-
Pyridine N-Oxidation Hydrogen peroxide, Trifluoroacetic anhydride 1-Oxido-2-pyridinylmethylthio-benzothiazole
Pyridine Quaternization Alkyl halide (e.g., Methyl iodide), Microwave irradiation 1-Alkyl-2-((benzothiazol-2-ylthio)methyl)pyridinium salt
Benzothiazole N-Alkylation α-Iodoketone, Acetone, Room temperature 3-Alkyl-2-((pyridin-2-ylmethyl)thio)benzothiazolium salt
Aromatic Nitration Nitrating mixture (HNO₃/H₂SO₄) Substituted nitro-benzothiazole derivative

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving the Schrödinger equation, or approximations of it, these methods can determine electron distribution, molecular orbital energies, and other key electronic parameters that govern a molecule's stability and reactivity.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For Benzothiazole (B30560), 2-[(2-pyridinylmethyl)thio]-, DFT calculations can predict bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, a range of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between the HOMO and LUMO, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Other properties that can be derived from DFT calculations include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface and helps to identify sites susceptible to electrophilic or nucleophilic attack.

Table 1: Calculated Electronic Properties of a Benzothiazole Derivative

Property Value
HOMO Energy -6.24 eV
LUMO Energy -1.33 eV
HOMO-LUMO Gap 4.91 eV

Note: The data presented is for a closely related compound and is illustrative of the types of properties calculated for Benzothiazole, 2-[(2-pyridinylmethyl)thio]-.

Time-Dependent DFT (TD-DFT) for Excited State Properties

To understand how Benzothiazole, 2-[(2-pyridinylmethyl)thio]- interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that allows for the calculation of excited state properties. TD-DFT can predict the electronic absorption spectra of a molecule, showing the wavelengths of light it is likely to absorb. These absorptions correspond to electronic transitions from the ground state to various excited states.

The calculations can identify the nature of these transitions, for instance, whether they are localized on a specific part of the molecule, such as the benzothiazole or pyridine (B92270) rings, or if they involve charge transfer between different parts of the molecule. This information is crucial for designing molecules with specific photophysical properties, such as those used in organic light-emitting diodes (OLEDs) or as photodynamic therapy agents.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. For a flexible molecule like Benzothiazole, 2-[(2-pyridinylmethyl)thio]-, which has several rotatable bonds, MD simulations are essential for exploring its conformational landscape.

By simulating the molecule's movement in a solvent, such as water or an organic solvent, over a period of nanoseconds or even microseconds, researchers can identify the most stable conformations and the energy barriers between them. This provides a more realistic understanding of the molecule's behavior in solution, which is critical for predicting its biological activity or its interactions with other molecules.

Molecular Docking and Binding Energy Calculations for Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. In the context of drug discovery, molecular docking is often used to predict how a small molecule, or ligand, such as Benzothiazole, 2-[(2-pyridinylmethyl)thio]-, might bind to the active site of a protein receptor.

The process involves placing the ligand in various positions and orientations within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose. The results of molecular docking can provide insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

Following docking, more rigorous methods, such as Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) or Free Energy Perturbation (FEP), can be used to calculate the binding free energy, providing a more quantitative measure of the binding affinity.

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, transition states, and intermediates, a detailed reaction energy profile can be constructed. For reactions involving Benzothiazole, 2-[(2-pyridinylmethyl)thio]-, such as its synthesis or its metabolic degradation, computational methods can be used to explore different possible reaction pathways.

These calculations can help to identify the most likely mechanism by determining the pathway with the lowest activation energy barriers. This information is invaluable for optimizing reaction conditions to improve yields and for understanding the factors that control the regioselectivity and stereoselectivity of a reaction.

Coordination Chemistry and Metal Complexation Studies

Ligand Design Principles for 2-[(2-pyridinylmethyl)thio]-Benzothiazole and Derivatives

The design of ligands is a critical aspect of coordination chemistry, as the ligand's structure dictates the properties of the metal complex. For 2-[(2-pyridinylmethyl)thio]-Benzothiazole , the key design considerations revolve around its chelation modes and the electronic effects of substituents.

Benzothiazole (B30560), 2-[(2-pyridinylmethyl)thio]- possesses three potential donor atoms for coordination with a metal center: the nitrogen atom of the pyridine (B92270) ring, the nitrogen atom of the benzothiazole ring, and the thioether sulfur atom. This allows for various chelation modes, with the ligand potentially acting as a bidentate or tridentate ligand.

The preference for coordination through the nitrogen or sulfur atoms is influenced by the nature of the metal ion, in accordance with the Hard and Soft Acids and Bases (HSAB) theory. Hard metal ions, such as Co(II) and Ni(II), are expected to preferentially bind to the "harder" nitrogen donor atoms of the pyridine and benzothiazole rings. Conversely, "softer" metal ions like Cu(I) and Ag(I) may exhibit a stronger affinity for the "softer" thioether sulfur atom. In the case of d-block metals like Co(II), Ni(II), Cu(II), and Zn(II), which are generally borderline acids, coordination often involves both nitrogen and sulfur atoms, leading to the formation of stable chelate rings. The pyridinyl nitrogen and the thioether sulfur can form a stable five-membered chelate ring, a common and favored arrangement in coordination chemistry.

The coordination behavior of 2-[(2-pyridinylmethyl)thio]-Benzothiazole can be modulated by introducing substituents on either the benzothiazole or the pyridine ring. Electron-donating groups, such as methyl or methoxy (B1213986) groups, can increase the electron density on the donor atoms, thereby enhancing their donor capacity and the stability of the resulting metal complexes. Conversely, electron-withdrawing groups, like nitro or cyano groups, would decrease the basicity of the donor atoms, potentially leading to weaker metal-ligand bonds.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with 2-[(2-pyridinylmethyl)thio]-Benzothiazole typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and structural techniques to elucidate their composition and geometry.

Complexes of 2-[(2-pyridinylmethyl)thio]-Benzothiazole with divalent first-row transition metals such as cobalt, nickel, copper, and zinc are of particular interest due to their diverse electronic and magnetic properties. The synthesis of these complexes is generally straightforward, often involving the direct reaction of the ligand with metal chlorides, nitrates, or acetates in solvents like ethanol (B145695) or methanol. The stoichiometry of the resulting complexes (metal-to-ligand ratio) can be controlled by adjusting the molar ratios of the reactants.

Metal IonTypical GeometryExpected Magnetic Properties
Co(II) Octahedral or TetrahedralParamagnetic
Ni(II) Octahedral or Square PlanarParamagnetic
Cu(II) Distorted Octahedral or Square PlanarParamagnetic
Zn(II) Tetrahedral or OctahedralDiamagnetic

The characterization of these metal complexes is crucial for understanding their structure and bonding.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=N (pyridine and benzothiazole) and C-S bonds upon coordination provide evidence of metal-ligand bond formation. A shift in the stretching frequency of these groups to lower or higher wavenumbers is indicative of their involvement in coordination.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d electronic transitions of the metal ions and charge-transfer bands. These spectra are instrumental in determining the coordination geometry of the metal center. For instance, the number and position of the d-d bands can distinguish between octahedral and tetrahedral geometries for Co(II) and Ni(II) complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II), ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand's structure in the coordinated state. Chemical shift changes upon complexation can indicate the coordination sites.

Supramolecular Assemblies and Coordination Polymers Involving Benzothiazole Ligands

The ability of 2-[(2-pyridinylmethyl)thio]-Benzothiazole to act as a bridging ligand, coordinating to two different metal centers, opens up the possibility of forming supramolecular assemblies and coordination polymers. If the ligand coordinates to one metal center through the pyridinyl nitrogen and to another through the benzothiazole nitrogen or thioether sulfur, extended one-, two-, or three-dimensional networks can be constructed.

The formation of these extended structures is also influenced by non-covalent interactions, such as π-π stacking between the aromatic rings of the ligands and hydrogen bonding, if suitable functional groups are present. The design of such coordination polymers is a burgeoning area of research, with potential applications in areas such as catalysis, gas storage, and molecular sensing. The specific geometry of the ligand and the coordination preferences of the metal ion are key factors in directing the assembly of these complex supramolecular architectures.

Applications of Metal Complexes in Catalysis and Materials Science

The unique structural features of Benzothiazole, 2-[(2-pyridinylmethyl)thio]-, featuring a benzothiazole core, a flexible thioether linkage, and a pyridinyl group, allow it to act as a multidentate ligand, forming stable complexes with a variety of transition metals. These complexes have been investigated for their potential to catalyze organic transformations and as building blocks for advanced materials with interesting photophysical and magnetic properties.

Catalytic Applications

Metal complexes incorporating the Benzothiazole, 2-[(2-pyridinylmethyl)thio]- ligand have demonstrated catalytic activity in a range of organic reactions. The presence of both soft (sulfur) and hard (nitrogen) donor atoms allows for the fine-tuning of the electronic and steric properties of the metal center, which is crucial for catalytic performance.

While specific catalytic data for this exact ligand is not extensively detailed in broad reviews, the general class of benzothiazole-containing metal complexes is known to be active in several key transformations. For instance, palladium complexes of benzothiazole derivatives have been successfully employed as catalysts in Suzuki-Miyaura cross-coupling reactions, a fundamental tool in carbon-carbon bond formation. nih.gov Similarly, other transition metal complexes with benzothiazole-based ligands have shown efficacy in reactions such as the epoxidation of olefins and the oligomerization of ethylene. nih.gov

Table 1: Examples of Catalytic Applications of Benzothiazole-Containing Metal Complexes

Catalytic ReactionMetal CenterLigand TypeReference
Suzuki-Miyaura Cross-CouplingPalladiumBenzothiazole derivative nih.gov
Epoxidation of cis-CycloocteneNot SpecifiedBenzothiazole derivative nih.gov
Ethylene OligomerizationNot SpecifiedBenzothiazole derivative nih.gov

Materials Science Applications

In the realm of materials science, metal complexes of Benzothiazole, 2-[(2-pyridinylmethyl)thio]- and related ligands are being explored for their potential in creating materials with tailored optical and magnetic properties. The aromatic and heteroaromatic moieties within the ligand structure can give rise to interesting photophysical phenomena, such as luminescence.

Complexes of d¹⁰ metal ions like zinc(II) and cadmium(II) with benzothiazole-containing ligands are of particular interest for their potential as luminescent materials. The ligand can act as a sensitizer, absorbing light and transferring the energy to the metal center or emitting light itself. These properties are crucial for the development of organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging agents. mdpi.comscientificarchives.com

Table 2: Potential Materials Science Applications of Benzothiazole-Based Metal Complexes

Application AreaProperty of InterestMetal IonsReference
Luminescent Materials (e.g., OLEDs)PhotoluminescenceZn(II), Cd(II), Ru(II), Ir(III), Re(I) mdpi.comscientificarchives.comnih.gov
Chemical SensorsLuminescence Quenching/EnhancementVarious scientificarchives.com
Magnetic MaterialsParamagnetism, Magnetic ExchangeFe(III), Lanthanides mdpi.com

Note: This table highlights potential applications based on the properties of the broader class of benzothiazole-based metal complexes.

Analytical Chemistry Methodologies and Environmental Studies

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation and quantification of benzothiazole (B30560) derivatives from complex mixtures. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.

Liquid Chromatography (LC) and High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a widely employed technique for the analysis of benzothiazoles, offering high resolution and sensitivity. The separation in HPLC is based on the partitioning of the analyte between a stationary phase (the column) and a mobile phase (the solvent). For benzothiazole derivatives, reversed-phase HPLC is common, where a nonpolar stationary phase is used with a polar mobile phase.

A typical HPLC method for the analysis of benzothiazole compounds would involve a C18 column and a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for subsequent mass spectrometric detection. nih.gov The detection is often carried out using a UV detector, as the aromatic structure of benzothiazoles leads to strong UV absorbance. nih.gov

ParameterTypical Conditions for Benzothiazole Analysis
Stationary Phase C18, C8
Mobile Phase Acetonitrile, Methanol, Water
Additives Formic acid, Ammonium acetate
Detection UV, Diode Array Detector (DAD)

Gas Chromatography (GC) Considerations

Gas chromatography (GC) is another powerful technique for the separation of volatile and thermally stable compounds. For benzothiazole and its derivatives, GC can provide excellent separation efficiency. The choice of the stationary phase in the GC column is critical for achieving the desired separation. Nonpolar or mid-polar columns, such as those with a phenyl-polysiloxane stationary phase, are often suitable for the analysis of these compounds.

The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium, nitrogen) through the column. The temperature of the column is often programmed to increase during the analysis to facilitate the elution of compounds with different boiling points.

Mass Spectrometry Coupling for Trace Analysis and Identification (LC-MS, GC-MS)

For unambiguous identification and trace-level quantification, chromatography is often coupled with mass spectrometry (MS). This hyphenated technique provides information on both the retention time of the compound and its mass-to-charge ratio (m/z), offering a high degree of specificity.

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the most common approaches. nih.gov In LC-MS, the eluent from the HPLC column is introduced into the mass spectrometer's ion source, where molecules are ionized before being separated and detected based on their m/z. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar and thermally labile compounds like many benzothiazole derivatives.

In GC-MS, as the separated compounds elute from the GC column, they enter the ion source of the mass spectrometer, where they are typically ionized by electron ionization (EI). EI is a high-energy ionization technique that can cause extensive fragmentation of the molecule, providing a characteristic fragmentation pattern or "mass spectrum" that can be used for structural elucidation and library matching.

TechniqueIonization MethodKey Advantages
LC-MS Electrospray Ionization (ESI)Suitable for polar and thermally labile compounds.
GC-MS Electron Ionization (EI)Provides detailed structural information through fragmentation.

Spectrophotometric and Fluorimetric Methods for Detection and Assay Development

Spectrophotometric and fluorimetric methods are based on the interaction of the analyte with electromagnetic radiation (UV-visible light for spectrophotometry and excitation/emission of light for fluorimetry). While highly sensitive, these methods can be less selective than chromatographic techniques, particularly in complex matrices.

Spectrophotometry can be used for the quantitative analysis of benzothiazole derivatives that possess a chromophore, which is the part of the molecule responsible for its color. jetir.org The absorbance of a solution containing the compound is measured at a specific wavelength and is directly proportional to its concentration, according to the Beer-Lambert law. jetir.org These methods can be used to determine the stability constants of metal complexes with benzothiazole derivatives. jetir.org

Fluorimetric methods are based on the ability of some molecules to fluoresce, that is, to emit light after being excited by light of a shorter wavelength. Thioflavin T, a benzothiazole dye, is a well-known fluorescent probe. mdpi.com While not all benzothiazole derivatives are naturally fluorescent, derivatization reactions can be employed to introduce a fluorophore into the molecule, enabling its detection by fluorimetry.

Extraction and Sample Preparation Techniques for Complex Matrices (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)

Before instrumental analysis, the target analyte often needs to be extracted from its matrix (e.g., water, soil, biological tissues) and concentrated. This sample preparation step is crucial for removing interfering substances and for achieving the required sensitivity.

Solid-Phase Extraction (SPE) is a widely used technique for the extraction of organic compounds from aqueous samples. scispace.comepa.gov In SPE, the sample is passed through a cartridge containing a solid sorbent. scispace.com The analyte is retained on the sorbent, while the matrix components are washed away. The analyte is then eluted with a small volume of a suitable solvent. scispace.com For benzothiazoles, mixed-mode sorbents that combine reversed-phase and ion-exchange mechanisms can offer enhanced selectivity. epa.gov

Liquid-Liquid Extraction (LLE) is a classic extraction technique based on the differential solubility of the analyte in two immiscible liquids, typically water and an organic solvent. The choice of the organic solvent is critical and depends on the polarity of the target analyte.

TechniquePrincipleCommon Application
Solid-Phase Extraction Partitioning of the analyte between a solid sorbent and a liquid sample.Extraction of benzothiazoles from water samples. scispace.comepa.gov
Liquid-Liquid Extraction Partitioning of the analyte between two immiscible liquid phases.General purpose extraction from aqueous samples.

Environmental Occurrence, Distribution, and Fate Studies

Benzothiazole and its derivatives are a class of high-production-volume chemicals used in a variety of industrial and consumer products, such as vulcanization accelerators in rubber production, corrosion inhibitors, and pesticides. nih.govfigshare.com Their widespread use has led to their ubiquitous presence in the environment. nih.govfigshare.com

Benzothiazoles have been detected in various environmental compartments, including surface water, wastewater, sediment, and even indoor dust. nih.govfigshare.comhereon.de Their distribution in the environment is governed by their physicochemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient.

The environmental fate of benzothiazoles is influenced by various degradation processes, including biodegradation, photodegradation, and chemical transformation. nih.govfigshare.com Some benzothiazole derivatives have been shown to be persistent in the environment, while others can be transformed into other compounds, the toxicity of which may also be of concern. nih.govfigshare.com While the environmental presence of the broader class of benzothiazoles is well-documented, specific monitoring data for "Benzothiazole, 2-[(2-pyridinylmethyl)thio]-" is not widely available in the current scientific literature.

Investigations into Molecular Interactions and Mechanistic Research Approaches Non Clinical Contexts

Ligand-Macromolecule Interaction Studies (e.g., Proteins, Nucleic Acids)

The benzothiazole (B30560) scaffold, a key component of Benzothiazole, 2-[(2-pyridinylmethyl)thio]-, is a recurring motif in compounds designed to interact with biological macromolecules. Research has explored the binding of benzothiazole derivatives to both proteins and nucleic acids, revealing insights into the nature and strength of these interactions.

In vitro studies are crucial for quantifying the interactions between a ligand and its target macromolecule. For instance, a silver(I) complex incorporating a benzothiazole moiety demonstrated a strong interaction with calf thymus-DNA (CT-DNA). nih.gov UV-vis absorption studies pointed to an intercalative binding mode, and a binding constant (Kb) was determined to be 3.75 × 105 M-1. nih.gov This suggests a significant affinity of the benzothiazole-containing structure for DNA.

Interactions with proteins have also been characterized. The binding of a benzothiazole derivative, 3-(2-Benzothiazolylthio)-propanesulfonic acid (BTS), with lysozyme (B549824) was investigated through isothermal titration calorimetry, UV-vis, and fluorescence spectroscopy. mdpi.com These studies revealed that the primary forces driving the interaction are aromatic and hydrophobic Van der Waals interactions. mdpi.com Specifically, π-π stacking interactions (in a T-shaped conformation) occur between the benzothiazole ring of the ligand and the tryptophan 108 residue of lysozyme. mdpi.com Additionally, pi-alkyl interactions with alanine (B10760859) 107 and isoleucine 98 contribute to the stability of the complex. mdpi.com While a specific stoichiometry was not explicitly stated, the data suggests a well-defined binding interaction.

Furthermore, novel push-pull benzothiazole (PP-BTA) derivatives have been developed and shown to bind with high affinity to protein aggregates. In in vitro saturation binding assays, these derivatives demonstrated affinity for both β-amyloid (Aβ(1-42)) aggregates with Kd values ranging from 40 to 148 nM, and α-synuclein aggregates with Kd values between 48 and 353 nM. nih.govacs.org

Due to their ability to bind to specific macromolecules and often exhibit fluorescent properties, benzothiazole derivatives serve as valuable mechanistic probes. The binding to proteins like lysozyme can induce conformational changes. mdpi.com Elastic network models suggest that the binding of a benzothiazole ligand can propagate allosteric signals, leading to conformational flexing in large sections of the protein, particularly affecting α-helices. mdpi.com Such probes can help in understanding the dynamic nature of protein structures and the mechanisms of allosteric regulation. The interaction of benzothiazole-based compounds with DNA, potentially through intercalation, allows them to be used as probes for nucleic acid structure and function. nih.gov

Enzymatic Activity Modulation: Research on Inhibition and Activation Mechanisms (e.g., COX-2, DprE1, without clinical outcomes)

Derivatives of benzothiazole have been a focus of research for their ability to modulate the activity of various enzymes, acting primarily as inhibitors. These studies provide insights into enzyme mechanisms and serve as a basis for the rational design of more potent and specific modulators.

One of the most significant targets for benzothiazole-based inhibitors is the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). researchgate.netsci-hub.stnih.gov This flavoenzyme is essential for the cell wall biosynthesis of Mycobacterium tuberculosis. researchgate.netnih.gov Benzothiazinones (BTZs), a class of compounds closely related to benzothiazoles, act as irreversible inhibitors of DprE1. acs.orgplos.org The mechanism involves the compound acting as a prodrug; the nitro group on the benzothiazinone is reduced within the bacterium to a reactive nitroso species. sci-hub.stacs.org This activated form then covalently bonds to a specific cysteine residue within the active site of DprE1, leading to the inactivation of the enzyme and disruption of the mycobacterial cell wall synthesis. acs.org Molecular docking studies on pyrimidine-tethered benzothiazole derivatives have further explored their potential inhibitory interactions with DprE1. nih.gov

The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are another important target. nih.govnih.gov COX-2 is a key enzyme in the inflammatory pathway. nih.gov Studies on novel thiazolidinone derivatives containing a benzothiazole core have demonstrated selective inhibition of the COX-2 enzyme over the constitutive COX-1 isoform. bdpsjournal.org For example, certain synthesized compounds showed greater than 70% inhibition against COX-2 at a concentration of 1 µM, while exhibiting minimal inhibition (6% or less) of COX-1 even at a 50 µM concentration, indicating a high selectivity index. bdpsjournal.org This selective inhibition is a key area of research for developing anti-inflammatory agents. turkjps.orgresearchgate.net

Photo-physical and Photochemical Properties in Research Probes

The benzothiazole nucleus is a well-established fluorophore, and its derivatives, including structures related to Benzothiazole, 2-[(2-pyridinylmethyl)thio]-, often exhibit interesting photo-physical and photochemical properties that are exploited in the development of research probes. researchgate.net These compounds are known for their high photostability, significant Stokes shifts, and sensitivity to their environment (solvatochromism). nih.govnih.gov

The electronic absorption spectra of benzothiazole derivatives typically show bands corresponding to π-π* transitions of the aromatic system. researchgate.net Their fluorescence emission can be highly dependent on the polarity of the solvent, with bathochromic (red) shifts often observed in more polar solvents, indicative of an intramolecular charge transfer (ICT) character in the excited state. nih.govnih.gov For example, one study on a novel benzothiazole-based pyridine (B92270) derivative reported absorption bands at 324 nm (π-π) and 382 nm (n-π). researchgate.net The inherent fluorescence of the benzothiazole-pyridine scaffold makes it a promising component for sensor development. researchgate.net

The photochemical reactivity of related sulfur-containing benzothiazole compounds has also been investigated. Ultraviolet photolysis of 2,2′-dithiobis(benzothiazole) (BSSB) leads to the formation of the benzothiazole-2-thiyl (BS) radical. researchgate.netrsc.org This reactive species can then participate in further reactions, such as addition to alkenes, a process that can be monitored using time-resolved spectroscopy. researchgate.netrsc.org This highlights the potential for benzothiazole thio-derivatives to be involved in photo-initiated radical chemistry.

Development of Fluorescent Probes for Sensing and Imaging in Research (e.g., Superoxide (B77818) Anion Radicals, Enzyme Activity)

The favorable photophysical properties of the benzothiazole core have led to its extensive use in the design of fluorescent probes for detecting and imaging various biological species and processes in non-clinical research.

Benzothiazole-based probes have been engineered to detect reactive oxygen species (ROS), which are important in cellular signaling and stress. A novel red-emitting probe was developed for the intravital imaging of superoxide anion (O2•−), featuring a near-infrared emission at 685 nm and a large Stokes shift of 135 nm. nih.gov Another probe was designed for the detection of hydrogen peroxide (H2O2), functioning as a fluorescent "turn-on" sensor. nih.gov

These scaffolds are also used to monitor enzyme activity. A hydroxythiophene-conjugated benzothiazole was used as a platform to create probes for monitoring endogenous esterase activity. researchgate.net Cleavage of an acetate (B1210297) group from the probe by esterases resulted in a shift from blue to green fluorescence, allowing for real-time tracking of enzymatic function. researchgate.net

Furthermore, benzothiazole derivatives have been synthesized as fluorescent probes for imaging protein aggregates associated with neurodegenerative diseases, such as β-amyloid and α-synuclein deposits. nih.govacs.org These probes show a significant increase in fluorescence intensity upon binding to the aggregated proteins. nih.govacs.org Other applications include the development of chemosensors for ions like Zn2+ and anions such as CN-, and for imaging biothiols in living cells. nih.govmdpi.comssrn.com

Structure-Activity Relationship (SAR) Studies: Correlating Structural Modifications with Specific Molecular Interactions

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity and molecular interactions. For benzothiazole derivatives, SAR studies have been crucial in optimizing their function as enzyme inhibitors and probes. rjptonline.org

In the development of dual inhibitors for soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), a SAR study of benzothiazole-phenyl analogs was conducted. nih.govnih.gov It was found that the placement of trifluoromethyl groups on the aromatic rings was well-tolerated by the target enzymes. nih.gov Specifically, substitution at the ortho and para positions maintained or improved inhibitory activity, providing key insights into the steric and electronic requirements of the enzyme's binding pocket. nih.govnih.gov

In the context of fluorescent probes, the relationship between structure and photophysical properties is paramount. The synthesis of a series of N-substituted benzothiadiazoles (a related heterocyclic system) and their characterization showed a correlation between lipophilicity (log P) and their specificity for imaging lipid droplets in cells. nih.gov This demonstrates how systematic structural modification can be used to tune the properties of a molecular probe for a specific biological application. These studies collectively underscore the power of SAR in rationally designing benzothiazole-based compounds with tailored molecular interactions and functions. mdpi.com

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-[(2-pyridinylmethyl)thio]benzothiazole derivatives under catalytic conditions?

  • Methodological Answer : Optimizing catalytic synthesis requires evaluating catalyst type (e.g., Cu catalysts for disulfide coupling ), solvent polarity, and reaction temperature. For example, Cu-catalyzed reactions of diaminodiphenyldisulfide with aldehydes yield benzothiazole derivatives with >95% purity when electron-withdrawing substituents (e.g., -CF₃) are present on the aldehyde . Reaction matrices should exclude non-catalytic conditions, as they fail to initiate coupling . Use TLC or HPLC to monitor purity, and adjust stoichiometry based on substituent electronic effects (e.g., para-substituted benzaldehydes with electron-deficient groups enhance yields) .

Q. How can researchers design benzothiazole derivatives with tunable fluorescence properties for sensing applications?

  • Methodological Answer : Fluorescence tuning relies on substituent effects and conjugation extension. For instance, Suzuki cross-coupling of 2-(4-bromophenyl)benzothiazole with boronic acids introduces aryl groups that alter emission wavelengths . Substituents like -OH or -OCH₃ on the phenolic ring of 2-(2′-hydroxyphenyl)benzothiazole (HBT) enable excited-state intramolecular proton transfer (ESIPT), shifting emission bands in polar solvents . Measure fluorescence at 10⁻⁴–10⁻⁵ M concentrations in methanol (λex = 330 nm) to assess quantum yields .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the solvent-dependent photophysical behavior of ESIPT-capable benzothiazole derivatives?

  • Methodological Answer : Solvent polarity critically modulates ESIPT dynamics. For HBT derivatives, femtosecond transient absorption spectroscopy reveals that nonpolar solvents stabilize enol* forms, while polar protic solvents (e.g., methanol) accelerate keto* formation via hydrogen bonding . Conflicting data on emission quenching in polar solvents can be resolved by correlating Stokes shifts with Kamlet-Taft solvent parameters. Computational modeling (TD-DFT) of charge transfer states further validates experimental trends .

Q. What strategies are effective in correlating structural modifications of benzothiazole derivatives with their mitochondrial apoptosis-inducing activity in cancer cells?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution at the benzothiazole core. For example, introducing pyridinylmethylthio groups enhances mitochondrial targeting, as seen in YLT322, which triggers caspase-9 activation in hepatocellular carcinoma cells . Use flow cytometry (Annexin V/PI staining) to quantify apoptosis and Western blotting to assess cytochrome c release. Derivatives with electron-withdrawing groups (e.g., -Cl, -CF₃) on the aryl ring show higher potency due to increased membrane permeability .

Q. What analytical techniques are critical for validating the stability of benzothiazole-based fluorescent probes in biological imaging?

  • Methodological Answer : Validate stability via:
  • Photobleaching assays : Track fluorescence intensity decay under continuous irradiation (e.g., 405 nm laser) in live cells.
  • pH titration : Assess probe integrity across physiological pH (4–9) using UV-Vis and fluorescence spectroscopy .
  • Competitive binding studies : Co-incubate with glutathione or serum proteins to evaluate specificity for H2O2 or other analytes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.